[1-(4-Morpholin-4-ylphenyl)ethyl]amine [1-(4-Morpholin-4-ylphenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533536
InChI: InChI=1S/C12H18N2O.ClH/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14;/h2-5,10H,6-9,13H2,1H3;1H
SMILES: CC(C1=CC=C(C=C1)N2CCOCC2)N.Cl
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol

[1-(4-Morpholin-4-ylphenyl)ethyl]amine

CAS No.:

Cat. No.: VC13533536

Molecular Formula: C12H19ClN2O

Molecular Weight: 242.74 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Morpholin-4-ylphenyl)ethyl]amine -

Specification

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
IUPAC Name 1-(4-morpholin-4-ylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H18N2O.ClH/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14;/h2-5,10H,6-9,13H2,1H3;1H
Standard InChI Key QTTFFSPAMWBDGP-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)N2CCOCC2)N.Cl
Canonical SMILES CC(C1=CC=C(C=C1)N2CCOCC2)N.Cl

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name is 1-(4-morpholin-4-ylphenyl)ethanamine, with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.29 g/mol (free base) or 242.74 g/mol as its hydrochloride salt . Key structural features include:

  • A morpholine ring (tetrahydro-1,4-oxazine) attached para to the phenyl group.

  • An ethylamine side chain (-CH₂CH₂NH₂) at the benzylic position.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O (free base)
Molecular Weight206.29 g/mol (free base)
Exact Mass206.142 g/mol
LogP (Partition Coeff.)1.82 (predicted)
PSA (Polar Surface Area)38.02 Ų
SMILESCC(C1=CC=C(C=C1)N2CCOCC2)N

The hydrochloride salt form enhances solubility in aqueous media, a common strategy for improving bioavailability in drug development .

Synthetic Pathways and Industrial Preparation

While no direct synthesis of [1-(4-Morpholin-4-ylphenyl)ethyl]amine is detailed in the available literature, analogous compounds provide insight into plausible routes:

Reductive Amination

A method for synthesizing fluorinated analogs involves reductive amination of ketones with ammonium acetate and sodium cyanoborohydride . For the target compound:

  • 4-Morpholinobenzaldehyde reacts with nitroethane in a Henry reaction to form β-nitro alcohol.

  • Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromophenylmorpholine with ethylamine precursors could yield the target structure, though this route remains speculative without explicit experimental validation.

Challenges:

  • Steric hindrance from the morpholine ring may necessitate high-temperature conditions or specialized ligands.

  • Purification of the free base often requires chromatographic techniques due to polar byproducts .

Pharmacological and Biological Research

Central Nervous System (CNS) Modulation

Fluorinated derivatives of [1-(4-Morpholin-4-ylphenyl)ethyl]amine exhibit affinity for 5-HT₁B receptors, implicating potential roles in treating migraines and depression . For example:

  • 1-(3-Morpholin-4-yl-phenyl)-ethylamine analogs demonstrated submicromolar binding affinity (IC₅₀ = 0.2–1.8 μM) in serotonin receptor assays .

Antimicrobial Activity

Morpholine-containing compounds, such as 4-(morpholin-4-yl)-2-butenoic acid methyl ester, show broad-spectrum antifungal and antibacterial properties . While direct evidence for [1-(4-Morpholin-4-ylphenyl)ethyl]amine is lacking, its structural similarity suggests possible bioactivity against pathogens like Candida albicans or Staphylococcus aureus.

Enzyme Inhibition

Morpholine derivatives are known inhibitors of DNA-dependent protein kinase (DNA-PK) and G protein-coupled receptors (GPCRs) . Modulating these targets could advance cancer therapeutics (e.g., sensitizing tumors to radiotherapy) or neuropsychiatric disorders .

Industrial and Therapeutic Applications

Pharmaceutical Intermediates

The compound’s ethylamine moiety makes it a versatile building block for:

  • Anticoagulants: Analogous to 4-(4-aminophenyl)morpholin-3-one, a key intermediate in rivaroxaban synthesis .

  • Antipsychotics: Structural parallels to GPCR allosteric modulators targeting dopamine and serotonin receptors .

Material Science

Morpholine derivatives are employed in polymer stabilization and corrosion inhibition. The amine group could facilitate crosslinking in epoxy resins or polyurethanes, though specific applications remain unexplored.

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